molecular formula C10H9NO B1435331 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile CAS No. 1073477-06-1

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1435331
CAS No.: 1073477-06-1
M. Wt: 159.18 g/mol
InChI Key: OBQVBHSAWPVHET-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H9NOThis compound is a colorless crystalline solid with a characteristic aromatic odor .

Preparation Methods

The synthesis of 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclopropanation of 4-hydroxybenzyl cyanide using a suitable cyclopropanating agent under controlled reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various functional materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    4-Hydroxybenzyl cyanide: Similar in structure but lacks the cyclopropane ring.

    4-Hydroxyphenylacetonitrile: Contains an acetonitrile group instead of a cyclopropane ring.

    4-Hydroxyphenylpropionitrile: Contains a propionitrile group instead of a cyclopropane ring.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1-(4-hydroxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQVBHSAWPVHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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